molecular formula C20H18N2O5S2 B254035 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide

Numéro de catalogue B254035
Poids moléculaire: 430.5 g/mol
Clé InChI: GDPTXXHBCVPMIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide, also known as QNZ-46, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ-46 is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Diego. Since then, QNZ-46 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mécanisme D'action

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide works by inhibiting the activity of a transcription factor called nuclear factor kappa B (NF-κB). NF-κB is a key regulator of many genes involved in inflammation, cell proliferation, and cell survival. By inhibiting NF-κB activity, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide reduces the expression of these genes, leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting NF-κB activity, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to inhibit the activity of other transcription factors such as activator protein 1 (AP-1) and signal transducer and activator of transcription 3 (STAT3). 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are involved in many disease processes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide does not inhibit the activity of other transcription factors or enzymes, making it a more specific tool for studying NF-κB signaling. Additionally, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to be effective in a variety of cell types and animal models, making it a versatile tool for scientific research.
One limitation of 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide is its potential toxicity. While 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to be well-tolerated in animal models, its long-term effects on human health are not yet known. Additionally, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide may have off-target effects that could complicate its use in scientific research.

Orientations Futures

There are many potential future directions for research involving 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide. One area of interest is in the development of new cancer therapies that combine 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide with chemotherapy drugs. Another area of interest is in the development of new therapies for inflammatory diseases that target NF-κB signaling. Additionally, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide could be used as a tool to study the role of NF-κB signaling in other disease processes, such as neurodegenerative diseases and cardiovascular diseases.

Méthodes De Synthèse

The synthesis of 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with 2-mercaptoethanol to form 3-nitropyridine-2-thiol. This intermediate is then reacted with 2-bromo-1-chloroethane to form 3-nitropyridine-2-thiol ethyl ether. The final step involves the reaction of 3-nitropyridine-2-thiol ethyl ether with 8-quinolinecarboxylic acid to form 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide.

Applications De Recherche Scientifique

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to have potential therapeutic applications in a variety of scientific research areas. One area of interest is in the treatment of cancer. 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Another area of interest is in the treatment of inflammatory diseases. 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Propriétés

Nom du produit

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide

Formule moléculaire

C20H18N2O5S2

Poids moléculaire

430.5 g/mol

Nom IUPAC

3-(1,1-dioxothiolan-3-yl)sulfonyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C20H18N2O5S2/c23-20(22-18-8-2-4-14-6-3-10-21-19(14)18)15-5-1-7-16(12-15)29(26,27)17-9-11-28(24,25)13-17/h1-8,10,12,17H,9,11,13H2,(H,22,23)

Clé InChI

GDPTXXHBCVPMIP-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

SMILES canonique

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.